
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.249 g/mol . This compound is known for its unique structure, which includes an alkyne group and an imine group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-pentyn-3-amine with 2-methylpropanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or imine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the imine group can form Schiff bases with various nucleophiles. These interactions can modulate biological pathways and lead to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- include:
3-Methyl-1-pentyn-3-amine: This compound has a similar structure but lacks the imine group, making it less reactive in certain chemical reactions.
4-Pentyn-1-amine: This compound has a similar alkyne group but differs in the position of the amine group, affecting its reactivity and applications.
3-Phenyl-2-propyn-1-amine: This compound includes a phenyl group, which introduces additional steric and electronic effects, altering its chemical behavior.
The uniqueness of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- lies in its combination of an alkyne and an imine group, providing versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
545377-74-0 |
|---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
2-methyl-N-(4-methylpent-1-yn-3-yl)propan-1-imine |
InChI |
InChI=1S/C10H17N/c1-6-10(9(4)5)11-7-8(2)3/h1,7-10H,2-5H3 |
InChI-Schlüssel |
JPGKKHCRJAEBCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=NC(C#C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)

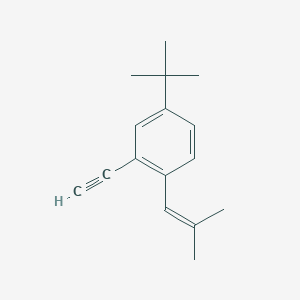
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

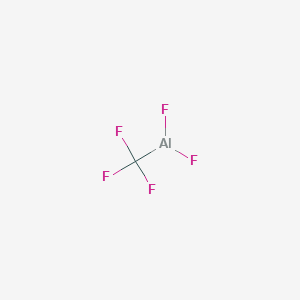
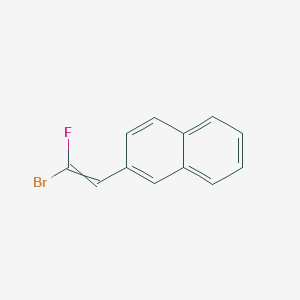
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
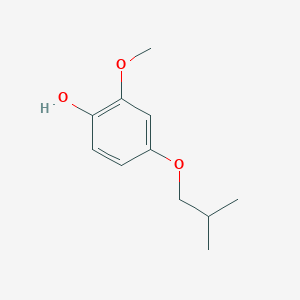

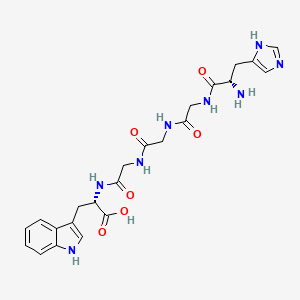
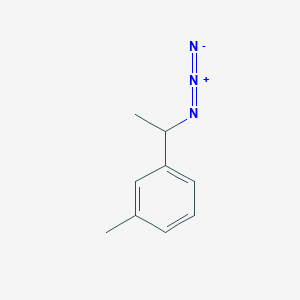
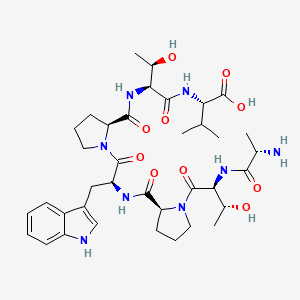
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
